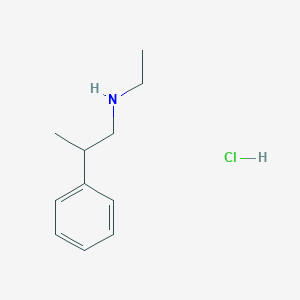

N-Ethyl-beta-methyl-phenethylamineHydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Ethyl-beta-methyl-phenethylamineHydrochloride is an organic compound belonging to the phenethylamine class This compound is a derivative of phenethylamine, which is known for its role as a central nervous system stimulant

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Ethyl-beta-methyl-phenethylamineHydrochloride can be synthesized through the catalytic hydrogenation of 2-phenylpropionitrile using palladium on carbon (Pd/C) as a catalyst in pure anhydrous ethanol. The reaction requires three equivalents of hydrochloric acid (HCl) to produce the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity of the final product, making it suitable for various research and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

N-Ethyl-beta-methyl-phenethylamineHydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis Precursor

N-Ethyl-beta-methyl-phenethylamine hydrochloride serves as a precursor in the synthesis of various organic compounds. Its reactivity allows it to participate in chemical reactions that yield substituted phenethylamines and other derivatives. For instance, it can be utilized in the production of tertiary amines through N-alkylation reactions with alkyl halides in the presence of triphenylphosphine (TPP) and diisopropylazocarboxylate (DIAD) .

Fluorescent Film Production

This compound has been employed in creating photochemically stable and highly selective fluorescent films for detecting illicit drugs such as methamphetamine. The sensitivity of these films makes them valuable tools for forensic applications .

Biological Applications

Neuromodulation Studies

Research indicates that N-Ethyl-beta-methyl-phenethylamine hydrochloride may act as a neuromodulator, influencing neurotransmitter levels in the brain. By inhibiting monoamine oxidase (MAO), it can increase the availability of neurotransmitters like dopamine and serotonin, which are critical for mood regulation and cognitive function .

Potential Therapeutic Uses

The compound is being investigated for its therapeutic potential in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into conditions such as depression and anxiety .

Medical Research

Clinical Trials and Safety Assessments

N-Ethyl-beta-methyl-phenethylamine hydrochloride has been included in clinical studies to assess its safety and efficacy. For example, studies involving similar compounds have focused on cardiovascular safety profiles, particularly concerning valvular heart disease (VHD) and pulmonary arterial hypertension (PAH) . Such assessments are crucial for establishing safe usage parameters in potential therapeutic contexts.

Industrial Applications

Pharmaceutical Production

In industrial settings, N-Ethyl-beta-methyl-phenethylamine hydrochloride is utilized in the synthesis of pharmaceuticals. Its role as a building block in drug development underscores its importance in medicinal chemistry .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Chemistry | Synthesis Precursor | Used to synthesize various organic compounds and tertiary amines |

| Fluorescent Film Production | Creates sensitive films for detecting illicit drugs | |

| Biology | Neuromodulation Studies | Influences neurotransmitter levels by inhibiting MAO |

| Potential Therapeutic Uses | Investigated for treating neurological disorders | |

| Medical Research | Clinical Trials and Safety Assessments | Assessed for cardiovascular safety and potential therapeutic effects |

| Industry | Pharmaceutical Production | Serves as a building block in drug development |

Case Studies

-

Fluorescent Detection of Methamphetamine

A study demonstrated the effectiveness of fluorescent films containing N-Ethyl-beta-methyl-phenethylamine hydrochloride in detecting methamphetamine at low concentrations. This application highlights its utility in forensic science . -

Neuromodulation Effects

Research exploring the compound's effects on neurotransmitter levels found that its MAO inhibitory properties could lead to increased dopamine availability, suggesting potential benefits in mood disorders . -

Safety Profiles in Clinical Trials

Clinical trials assessing similar compounds have focused on their cardiovascular safety, providing insights into the risk factors associated with long-term use. Such studies are essential for determining safe therapeutic doses .

Mecanismo De Acción

The mechanism of action of N-Ethyl-beta-methyl-phenethylamineHydrochloride involves its interaction with trace amine-associated receptor 1 (TAAR1) in the central nervous system. This interaction modulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to its stimulant effects . The compound also inhibits the vesicular monoamine transporter 2 (VMAT2), further influencing neurotransmitter levels in the brain .

Comparación Con Compuestos Similares

Similar Compounds

N-Methylphenethylamine: A naturally occurring trace amine neuromodulator with similar stimulant properties.

Beta-Methylphenethylamine: A positional isomer of amphetamine with similar pharmacological effects.

Phenethylamine: The parent compound, known for its role as a central nervous system stimulant.

Uniqueness

N-Ethyl-beta-methyl-phenethylamineHydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other phenethylamine derivatives. Its ethyl and methyl substitutions enhance its stability and bioavailability, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-Ethyl-beta-methyl-phenethylamine hydrochloride, a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

N-Ethyl-beta-methyl-phenethylamine hydrochloride is characterized by its structural similarity to other phenethylamines, which are known for their neuromodulatory effects. Its molecular formula and specific properties contribute to its interaction with various neurotransmitter systems.

N-Ethyl-beta-methyl-phenethylamine acts primarily as a neuromodulator . It is believed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release, particularly dopamine and norepinephrine . This interaction can influence mood, cognition, and behavior.

Interaction with Neurotransmitter Systems

The compound exhibits agonistic activity at TAAR1, which is implicated in the modulation of dopaminergic and noradrenergic signaling pathways. Research indicates that compounds structurally similar to N-Ethyl-beta-methyl-phenethylamine may enhance the release of these neurotransmitters, potentially leading to stimulant-like effects at higher doses .

Pharmacokinetics

The pharmacokinetic profile of N-Ethyl-beta-methyl-phenethylamine includes rapid metabolism primarily by monoamine oxidases (MAOs). This rapid breakdown contributes to a short half-life in the body, necessitating further investigation into its sustained effects and potential accumulation with repeated dosing .

Neuromodulatory Effects

Research has demonstrated that N-Ethyl-beta-methyl-phenethylamine influences various behavioral outcomes in animal models. For instance, studies involving beta-phenylethylamine (a closely related compound) have shown significant increases in locomotor activity and reward-seeking behaviors when administered at specific doses .

Table 1: Summary of Biological Activity

| Compound | Effect on Dopamine Release | Effect on Norepinephrine Release | Dose Range (mg/kg) |

|---|---|---|---|

| N-Ethyl-beta-methyl-phenethylamine | Agonistic | Agonistic | 30-50 |

| Beta-Phenylethylamine | Significant increase | Moderate increase | 50 |

Case Studies

Several studies have explored the effects of related compounds on behavior and neurochemistry:

- Study on Rewarding Effects : A study examining beta-phenylethylamine showed significant increases in lever pressing for drug infusions, indicating enhanced rewarding properties at doses of 1.0 mg/kg/infusion .

- Behavioral Assessments : In another experiment, administration of beta-phenylethylamine resulted in increased head-twitching responses and circling behaviors in rodents, suggesting heightened dopaminergic activity .

- Receptor Binding Studies : In vitro studies have indicated that N-Ethyl-beta-methyl-phenethylamine exhibits binding affinity at various receptors beyond TAAR1, including dopamine and norepinephrine transporters (DATs and NETs), though it is less potent compared to traditional stimulants like amphetamine .

Safety Profile and Toxicity

While N-Ethyl-beta-methyl-phenethylamine is generally considered safe at low doses due to its rapid metabolism, concerns arise regarding potential toxicity at elevated levels. Its structural similarity to amphetamines necessitates caution, as high doses could lead to stimulant-like side effects . Further toxicological assessments are essential for understanding the safety margins of this compound.

Propiedades

IUPAC Name |

N-ethyl-2-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-12-9-10(2)11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUISMOVLTQRUSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C1=CC=CC=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.